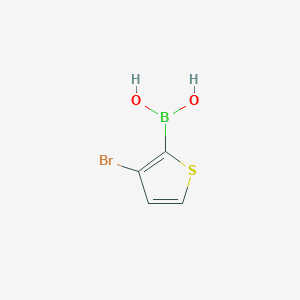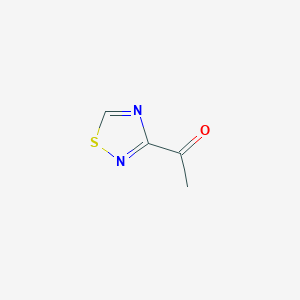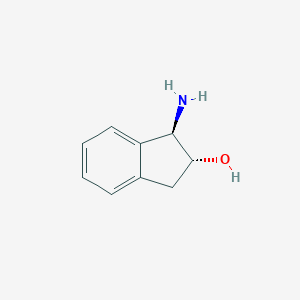![molecular formula C11H14N4O3 B060324 N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide CAS No. 175204-20-3](/img/structure/B60324.png)
N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide, commonly known as NAAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NAAA is a member of the amidase signature family of enzymes and is involved in the hydrolysis of bioactive lipids. In
Mecanismo De Acción
The mechanism of action of NAAA involves the hydrolysis of bioactive lipids, including anandamide and PEA. NAAA cleaves the amide bond in these lipids, resulting in the release of their respective carboxylic acids and amines. This process is thought to regulate the levels of these bioactive lipids in the body, which can have significant effects on pain, inflammation, and immune responses.
Efectos Bioquímicos Y Fisiológicos
NAAA has been shown to play a role in regulating pain, inflammation, and immune responses through the hydrolysis of bioactive lipids. Studies have shown that inhibition of NAAA activity can increase levels of anandamide and PEA, resulting in reduced pain and inflammation. NAAA has also been implicated in the regulation of food intake and energy metabolism, making it a potential target for the treatment of obesity and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of studying NAAA in the laboratory is that it is a well-characterized enzyme with a known mechanism of action. This makes it easier to design experiments to study its function and potential therapeutic applications. However, one limitation of studying NAAA is that its activity can be affected by a variety of factors, including pH and temperature. This can make it difficult to accurately measure its activity and interpret experimental results.
Direcciones Futuras
There are several future directions for the study of NAAA. One area of research is the development of NAAA inhibitors as potential therapeutics for pain, inflammation, and immune disorders. Another area of research is the study of the role of NAAA in regulating food intake and energy metabolism, with the goal of developing treatments for obesity and metabolic disorders. Additionally, there is a need for further research into the regulation of NAAA activity and its potential interactions with other enzymes and signaling pathways in the body.
Conclusion:
N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide, or NAAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NAAA is involved in the hydrolysis of bioactive lipids and has been shown to play a role in regulating pain, inflammation, and immune responses. While there are advantages and limitations to studying NAAA in the laboratory, there are several future directions for research into its potential therapeutic applications.
Métodos De Síntesis
NAAA can be synthesized using a variety of methods, including the reaction of 4-(hydrazinecarbonyl)phenylacetic acid with acetic anhydride in the presence of a catalyst. Other methods include the reaction of 4-(hydrazinecarbonyl)phenylacetic acid with acetyl chloride or acetic acid in the presence of a base. The synthesis of NAAA is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
NAAA has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that NAAA is involved in the hydrolysis of bioactive lipids, including the endocannabinoid anandamide and the anti-inflammatory lipid palmitoylethanolamide (PEA). NAAA has been shown to play a role in regulating pain, inflammation, and immune responses, making it a promising target for therapeutic intervention.
Propiedades
Número CAS |
175204-20-3 |
|---|---|
Nombre del producto |
N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide |
Fórmula molecular |
C11H14N4O3 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide |
InChI |
InChI=1S/C11H14N4O3/c1-6(16)13-9-4-3-8(11(18)15-12)5-10(9)14-7(2)17/h3-5H,12H2,1-2H3,(H,13,16)(H,14,17)(H,15,18) |
Clave InChI |
ZCUTUMFLWZFYRM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)NN)NC(=O)C |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)C(=O)NN)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)



![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)




